3-But-3-ynyl-1-methylpyrrole
Description
Overview of Pyrrole (B145914) Heterocycles in Contemporary Organic Synthesis
Pyrrole, a five-membered aromatic heterocycle containing a nitrogen atom, is a foundational scaffold in organic chemistry. scispace.comthieme-connect.de Its unique electronic properties, arising from the delocalization of the nitrogen's lone pair of electrons within the aromatic system, make it an electron-rich ring that is highly reactive towards electrophilic substitution. scispace.com This reactivity, coupled with the ability to functionalize both the nitrogen and carbon atoms, has established pyrroles as versatile building blocks in synthesis. scispace.comthieme-connect.de
Pyrrole rings are integral to a vast array of natural products essential for life, including heme, chlorophyll, and vitamin B12. scispace.com Beyond nature, the pyrrole motif is a privileged structure in medicinal chemistry and materials science. scispace.comresearchgate.net Many pharmaceuticals incorporate the pyrrole core to achieve desired biological activities, such as anti-inflammatory, antimicrobial, and anticancer effects. scispace.com In materials science, polymers derived from pyrrole, like polypyrrole, are known for their conductive properties, leading to applications in electronics and sensors. researchgate.net The synthesis of highly substituted pyrroles remains a significant goal, as the position and nature of substituents dramatically influence the molecule's physical, chemical, and biological properties. scispace.com
Advanced Perspectives on N-Substituted Pyrrole Derivatives
The substitution on the nitrogen atom of the pyrrole ring, creating N-substituted pyrroles, is a critical strategy for modulating the molecule's characteristics. Introducing a substituent, such as the methyl group in 3-But-3-ynyl-1-methylpyrrole , significantly impacts the pyrrole's reactivity and physical properties. Unlike the parent pyrrole, which has a moderately acidic N-H proton, N-alkylpyrroles lack this feature, altering their behavior in basic conditions and eliminating N-H related hydrogen bonding. scispace.com
The synthesis of N-substituted pyrroles is a well-developed field, with methods like the Paal-Knorr synthesis being a primary route. orgsyn.org This method typically involves the condensation of a 1,4-dicarbonyl compound with a primary amine, such as methylamine (B109427), to form the N-substituted pyrrole ring. orgsyn.org Modern variations of this and other syntheses, such as the Clauson-Kaas reaction, often employ greener methods, using water as a solvent or microwave-assisted conditions to improve efficiency and environmental impact. orgsyn.org The choice of the N-substituent is crucial for fine-tuning electronic properties, solubility, and steric hindrance, which in turn dictates the molecule's utility in more complex synthetic schemes or as a final target molecule.
The Strategic Role of Alkyne Functionalities in Molecular Design
The alkyne functional group, characterized by a carbon-carbon triple bond, is a remarkably versatile and energetic component in molecular design. thieme-connect.com Its linear geometry and high degree of unsaturation make it a valuable building block for constructing complex molecular architectures. thieme-connect.com Terminal alkynes, where the triple bond is at the end of a carbon chain as in the butynyl group of the target compound, possess an acidic proton, a feature that allows for a unique set of chemical transformations not available to alkenes or alkanes.
Alkynes are key participants in a wide range of powerful organic reactions, including:
Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, used to reliably and efficiently link molecules together.
Cross-Coupling Reactions: Sonogashira, Heck, and other palladium-catalyzed couplings utilize alkynes to form new carbon-carbon bonds, essential for building complex organic frameworks.
Metathesis: Alkyne metathesis provides a method for the dynamic and reversible formation of triple bonds, enabling the synthesis of unique macrocycles and polymers. merckmillipore.com
The rigidity and linearity of the alkyne unit are often exploited in the design of molecular wires, conjugated polymers, and pharmacophores where precise spatial arrangement is critical. thieme-connect.commerckmillipore.com
Current Research Landscape of Pyrrole-Alkyne Conjugates in Chemical Sciences
The combination of pyrrole and alkyne functionalities within a single molecule, known as a pyrrole-alkyne conjugate, creates a system with significant potential in materials science and medicinal chemistry. The alkyne can act as a rigid linker or a reactive handle for further functionalization, while the pyrrole provides a tunable electronic and structural core.
Research in this area often focuses on the development of π-conjugated systems where the pyrrole and alkyne groups contribute to extended electronic delocalization. thegoodscentscompany.com These materials are investigated for their optical and electronic properties, with potential applications in:
Organic Electronics: As components in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). thegoodscentscompany.com
Molecular Sensors: Where changes in the conjugated system upon binding to an analyte can be detected through fluorescence or colorimetric changes.
Synthesis of these conjugates can be achieved through various multicomponent reactions or by coupling pre-functionalized pyrroles with alkyne-containing partners. thegoodscentscompany.com For a molecule like This compound , the terminal alkyne would be an ideal site for "clicking" it onto other molecules, such as polymers, biomolecules, or fluorescent tags, making it a potentially useful, though currently under-documented, building block in chemical research.
Data Tables
Table 1: Properties of this compound This table is based on limited data from chemical suppliers, as no comprehensive experimental studies are available in the searched literature.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁N | |
| Molecular Weight | 133.194 g/mol |
Table 2: General Reactivity of Functional Groups Present This table outlines the general, expected reactivity based on the functional groups in the target molecule, not on specific experimental data for the compound itself.
| Functional Group | Type of Reaction | Brief Description |
| Pyrrole Ring | Electrophilic Aromatic Substitution | The electron-rich ring is expected to react with electrophiles (e.g., in halogenation, nitration, acylation reactions). |
| Terminal Alkyne | Deprotonation / Nucleophilic Attack | The acidic terminal proton can be removed by a strong base to form an alkynide, which is a potent nucleophile. |
| Terminal Alkyne | Metal-Catalyzed Coupling | Can participate in reactions like Sonogashira coupling to form C-C bonds with aryl or vinyl halides. |
| Terminal Alkyne | Cycloaddition (Click Chemistry) | Can react with azides in the presence of a copper(I) catalyst to form a triazole ring, linking it to another molecule. |
| Alkyne Triple Bond | Addition Reactions | Can undergo hydrogenation to form an alkene or alkane, or hydration to form a ketone. |
Structure
3D Structure
Properties
IUPAC Name |
3-but-3-ynyl-1-methylpyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-3-4-5-9-6-7-10(2)8-9/h1,6-8H,4-5H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVBODZBTKUOEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C1)CCC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthetic Methodologies for 3 but 3 Ynyl 1 Methylpyrrole and Structural Analogues
Strategies for Constructing the Pyrrole (B145914) Ring with Alkyne Functionalization
The introduction of an alkyne group onto the pyrrole nucleus can be achieved by employing precursors that already contain the desired alkyne functionality. This approach requires robust synthetic methods for preparing alkyne-containing dicarbonyls, amino ketones, halo ketones, and other key intermediates.
The following subsections explore five classical named reactions for pyrrole synthesis, outlining how each can be adapted to prepare alkynyl-substituted pyrroles like 3-But-3-ynyl-1-methylpyrrole. The focus is on the synthesis of the necessary precursors and the reaction conditions required to form the heterocyclic core.
The Paal-Knorr synthesis is a straightforward and widely used method for preparing pyrroles, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849), typically under acidic conditions. organic-chemistry.orgrgmcet.edu.inwikipedia.org To synthesize an alkyne-substituted pyrrole such as this compound, the key precursor is a 1,4-dicarbonyl compound bearing the but-3-ynyl side chain.
The reaction proceeds via the formation of a hemiaminal, followed by a second attack of the amine on the remaining carbonyl group to form a five-membered ring intermediate. wikipedia.orgalfa-chemistry.com Subsequent dehydration yields the aromatic pyrrole ring. wikipedia.org The versatility of this reaction allows for a wide range of substituents on both the dicarbonyl compound and the amine. wikipedia.org
Synthesis of Alkyne-Containing 1,4-Dicarbonyl Precursors: The primary challenge is the synthesis of the requisite 1,4-diketone. One effective strategy involves the isomerization of 2-yn-1,4-diols, which can be readily prepared from the reaction of acetylides with epoxides or aldehydes. wikipedia.org For the target compound, a plausible precursor would be hept-1-yne-4,7-dione. Modern methods, such as a one-pot, three-component process involving an aryl halide, a terminal propargyl alcohol, and an aldehyde, can also generate complex 1,4-diketones that serve as Paal-Knorr precursors. alfa-chemistry.com
Below is a data table outlining the general conditions for the Paal-Knorr synthesis adapted for an alkyne-functionalized pyrrole.
| Precursor (1,4-Dicarbonyl) | Amine | Catalyst | Solvent | Temperature | Product | Ref. |
| Hept-1-yne-4,7-dione | Methylamine (B109427) | Acetic Acid (HOAc) or p-Toluenesulfonic acid (p-TsOH) | Ethanol or Toluene | Reflux | 3-(But-3-ynyl)-1-methyl-2,5-dialkylpyrrole (hypothetical) | organic-chemistry.orgrgmcet.edu.in |
| Substituted 1,4-diketone | Primary Amine | Bismuth Nitrate (B79036) | Solvent-free (Microwave) | 100-120°C | N,2,3,5-tetrasubstituted pyrrole | alfa-chemistry.comresearchgate.net |
| 2,5-Dimethoxytetrahydrofuran | Methylamine | Iron(III) Chloride | Water | Room Temp. | 1-Methylpyrrole (B46729) | organic-chemistry.org |
The Knorr pyrrole synthesis is a cornerstone reaction that constructs the pyrrole ring from an α-amino-ketone and a β-ketoester (or another compound with an activated methylene (B1212753) group). wikipedia.orgpharmaguideline.com A significant challenge is the inherent instability of α-amino-ketones, which tend to self-condense. wikipedia.org Consequently, they are often generated in situ from the reduction of an α-oximino-ketone using reagents like zinc in acetic acid. wikipedia.org
To apply this method for synthesizing a pyrrole with a but-3-ynyl side chain, one of the starting materials must contain this alkyne functionality. For instance, an α-amino-ketone bearing the alkyne could be condensed with a β-ketoester like ethyl acetoacetate (B1235776).
Synthesis of Alkyne-Containing α-Amino-Ketone Precursors: The synthesis of functionalized α-amino-ketones is crucial. A versatile approach starts from readily available N-protected α-amino acids. clockss.org These can be converted to Weinreb amides, which then react with organometallic reagents (e.g., an alkynyl Grignard reagent) to yield the desired α-amino-ketone. clockss.org While reactions with alkynyl reagents can be slow, they provide a viable route. organic-chemistry.org Alternative methods for creating related precursors include the Seyferth-Gilbert homologation or Corey-Fuchs reaction on an amino aldehyde to produce an α-amino alkyne. researchgate.net
The table below summarizes typical conditions for the Knorr synthesis, adapted for alkyne functionalization.
| α-Amino-Ketone Precursor | β-Dicarbonyl Compound | Catalyst/Reducing Agent | Solvent | Temperature | Product | Ref. |
| 1-Amino-5-hexyn-2-one (generated in situ) | Ethyl acetoacetate | Zinc dust | Acetic Acid | Room Temp. to 80°C | Ethyl 4-(but-3-ynyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate | wikipedia.orgclockss.org |
| N-protected α-amino-alkynylketone | Acetylacetone | Acetic Acid | Acetic Acid | 80°C | Substituted pyrrole | clockss.org |
The Hantzsch pyrrole synthesis is a three-component reaction involving an α-haloketone, a β-ketoester, and ammonia or a primary amine. pharmaguideline.comwikipedia.orgbhu.ac.in This method offers a high degree of flexibility in the substitution pattern of the resulting pyrrole. The reaction mechanism typically begins with the formation of an enamine from the β-ketoester and the amine, which then acts as a nucleophile, attacking the α-haloketone. wikipedia.org
For the synthesis of an alkyne-substituted pyrrole, the alkyne moiety can be incorporated into the α-haloketone. For example, 1-bromo-5-hexyn-2-one could be reacted with ethyl acetoacetate and methylamine to potentially form a precursor to this compound.
Synthesis of Alkyne-Containing α-Haloketone Precursors: α-Haloketones are valuable synthetic intermediates. mdpi.com The synthesis of α-haloketones containing an alkyne can be achieved through various methods. One direct approach is the chemoselective addition of halomethyllithium carbenoids to Weinreb amides derived from alkynoic acids. organic-chemistry.orgresearchgate.net This method is effective for a range of substrates, including those with aromatic, heteroaromatic, and alkyne systems. organic-chemistry.org
Recent advancements have adapted the Hantzsch synthesis to continuous flow protocols, which can accelerate reaction times, improve yields, and facilitate library synthesis by avoiding the isolation of intermediates. wikipedia.orgsemanticscholar.org
| α-Haloketone Precursor | β-Ketoester | Amine | Conditions | Product | Ref. |
| 1-Bromo-5-hexyn-2-one | Ethyl acetoacetate | Methylamine | Base (e.g., NaOEt), Ethanol, Reflux | Ethyl 4-(but-3-ynyl)-1,5-dimethyl-2-phenyl-1H-pyrrole-3-carboxylate (example structure) | wikipedia.orgscribd.com |
| α-Bromo ketone | tert-Butyl acetoacetate | Primary Amine | Continuous flow, 200°C, 8 min | Pyrrole-3-carboxylic acid derivative | semanticscholar.org |
The Piloty-Robinson pyrrole synthesis involves the acid-catalyzed thermal rearrangement of a ketazine to form a pyrrole. drugfuture.comresearchgate.net The ketazine is typically prepared by the condensation of two equivalents of a ketone (or aldehyde) with one equivalent of hydrazine (B178648). researchgate.netyoutube.com The mechanism is believed to proceed through a wikipedia.orgwikipedia.org-sigmatropic rearrangement of the dienamine tautomer of the azine. researchgate.net
To generate a 3,4-disubstituted pyrrole with alkyne side chains, the starting material would be a ketone containing the alkyne group, such as 5-hexyn-2-one. Condensation with hydrazine would yield the corresponding azine, which upon heating in the presence of an acid catalyst like zinc chloride or hydrogen chloride, would cyclize. drugfuture.com
Synthesis of Alkyne-Containing Ketazine Precursors: The synthesis of the required ketazine is straightforward, relying on the availability of the corresponding alkyne-functionalized ketone. These ketones can be prepared via numerous standard organometallic methods, such as the acylation of an organocadmium or organocuprate reagent derived from a terminal alkyne.
Microwave-assisted protocols have been shown to significantly reduce reaction times for the Piloty-Robinson synthesis, making it a more efficient process. tandfonline.com
| Ketone Precursor | Azine Formation | Cyclization Conditions | Product | Ref. |
| 5-Hexyn-2-one | Hydrazine (N₂H₄) | HCl(g) or ZnCl₂, Heat (180-230°C) | 3,4-Di(but-3-ynyl)-2,5-dimethylpyrrole | drugfuture.comtandfonline.com |
| Aldehyde | Hydrazine, then Aroyl Chloride | Microwave Irradiation | N-Acyl-3,4-disubstituted pyrrole | tandfonline.com |
The Barton-Zard reaction provides a powerful route to pyrroles through the reaction of a nitroalkene with an α-isocyanoacetate under basic conditions. wikipedia.orgsynarchive.com The mechanism involves a Michael-type addition of the enolate of the isocyanoacetate to the nitroalkene, followed by a 5-endo-dig cyclization, elimination of the nitro group, and final tautomerization to the aromatic pyrrole. wikipedia.orgallaboutchemistry.net
To prepare a pyrrole with a but-3-ynyl substituent at the 3-position, a nitroalkene containing this side chain would be required. For instance, 6-nitro-1-hexene-5-yne could be reacted with ethyl isocyanoacetate.
Synthesis of Alkyne-Containing Nitroalkene Precursors: Nitroalkenes are key starting materials for this synthesis. semanticscholar.org They can be prepared via several routes, including the Henry reaction (nitroaldol reaction) between a nitroalkane and an aldehyde, followed by dehydration. An alkyne-containing aldehyde (e.g., but-3-ynal) could be reacted with a nitroalkane to generate the necessary nitroalkene precursor. Pseudonitrosites have also been explored as masked nitroalkenes for use in the Barton-Zard reaction. cityu.edu.hk The scope of the reaction is broad, allowing for the synthesis of complex polypyrrolic structures. wikipedia.org
Cycloaddition Approaches for Pyrrole Core Assembly
Cycloaddition reactions represent a powerful and convergent approach to the synthesis of pyrroles. These methods involve the concerted or stepwise combination of two or more unsaturated molecules to form a cyclic product.
1,3-Dipolar Cycloadditions Involving Alkynes and Pyrrole Ring Formation.researchgate.netwikipedia.org
The 1,3-dipolar cycloaddition is a versatile reaction for constructing five-membered heterocycles, including pyrroles. researchgate.netwikipedia.org This reaction involves the combination of a 1,3-dipole with a dipolarophile, which is typically an alkene or an alkyne. wikipedia.org When an alkyne is used as the dipolarophile, the reaction can lead directly to the formation of an aromatic pyrrole ring. wikipedia.org
A common strategy involves the reaction of azomethine ylides, as 1,3-dipoles, with alkynes. researchgate.net The azomethine ylide can be generated in situ from various precursors, such as α-amino acids or their corresponding esters. The subsequent cycloaddition with an alkyne dipolarophile furnishes the pyrrole ring. This method has been successfully applied to the synthesis of a wide range of substituted pyrroles. nih.gov For instance, the reaction between azomethine ylides and ynones, catalyzed by silver acetate, provides a direct and facile route to multi-substituted pyrroles in moderate to high yields. rsc.org
The versatility of this approach is further demonstrated by the use of allenes as synthetic equivalents of alkynes in catalytic asymmetric 1,3-dipolar cycloadditions, leading to the formation of complex spiro[indoline-3,2′-pyrrole] derivatives. acs.org This highlights the potential for creating structurally diverse pyrrole-containing molecules.
Utilization of Münchnones with Alkyne Reactants.whiterose.ac.uk
Münchnones, which are mesoionic heterocyclic compounds, are effective 1,3-dipoles for the synthesis of pyrroles through cycloaddition reactions with alkynes. whiterose.ac.uk These reactions are highly regioselective, offering a predictable way to control the substitution pattern of the resulting pyrrole ring. whiterose.ac.uk
The general process involves the in situ generation of the münchnone, often from the dehydration of an N-acylamino acid, followed by its reaction with an alkyne dipolarophile. whiterose.ac.uk This cycloaddition initially forms a bicyclic intermediate which then undergoes a retro-Diels-Alder type reaction, extruding carbon dioxide to yield the aromatic pyrrole.
One of the challenges associated with this method is the stability of the münchnone intermediates. However, the development of stabilized münchnones has expanded the utility of this reaction. whiterose.ac.uk While the reaction works well with a variety of alkynes, it has been noted that alkyl acetylenes sometimes provide lower yields compared to aryl acetylenes. whiterose.ac.uk This methodology has been successfully applied to the synthesis of complex molecules, including analogues of the pharmaceutical agent atorvastatin. whiterose.ac.uk
Tosylmethyl Isocyanides (TosMICs) in [3+2] Cycloadditions with Electron-Deficient Alkynes.nih.govmdpi.com
The Van Leusen pyrrole synthesis is a well-established and widely used method that employs tosylmethyl isocyanide (TosMIC) as a three-atom synthon for the construction of the pyrrole ring. mdpi.com This reaction proceeds via a [3+2] cycloaddition between TosMIC and an electron-deficient alkene or alkyne. nih.govmdpi.com
The reaction is typically carried out in the presence of a base, which deprotonates the TosMIC to form a reactive anion. This anion then adds to the electron-deficient π-system of the reaction partner. In the case of an electron-deficient alkyne, the initial adduct undergoes cyclization and subsequent elimination of the tosyl group to afford the pyrrole. mdpi.com
This method is valued for its operational simplicity, the ready availability of starting materials, and its broad substrate scope. mdpi.com It provides a convenient route to a variety of multi-substituted pyrroles. nih.gov The reaction mechanism is generally considered to be a stepwise process rather than a concerted one. nih.gov The versatility of the Van Leusen reaction has been demonstrated in the synthesis of complex pyrrole derivatives, including those containing other heterocyclic rings like isoxazoles. nih.gov
| Cycloaddition Approach | Key Reactants | General Outcome | Key Features |
| 1,3-Dipolar Cycloaddition | Azomethine ylide + Alkyne | Substituted pyrroles | Versatile, can be catalyzed by metals (e.g., AgOAc) |
| Münchnone Cycloaddition | Münchnone + Alkyne | Regioselective formation of pyrroles | Involves in situ generation of the münchnone |
| TosMIC [3+2] Cycloaddition | TosMIC + Electron-deficient alkyne | Multi-substituted pyrroles | Operationally simple, wide substrate scope |
Metal-Catalyzed Heterocyclization Strategies
Metal catalysts play a crucial role in modern organic synthesis, enabling the efficient construction of complex molecules under mild conditions. Several metal-catalyzed strategies have been developed for the synthesis of the pyrrole ring.
Palladium-Catalyzed Oxidative Cyclizations and Carbonylations.acs.orgoup.com
Palladium catalysis has emerged as a powerful tool for the synthesis of pyrroles through various oxidative cyclization and carbonylation reactions. These methods often involve the formation of new carbon-carbon and carbon-nitrogen bonds in a single step.
One notable approach is the palladium-catalyzed intramolecular oxidative cyclization of tertiary enamines. acs.org This method allows for the synthesis of 1,3,4-trisubstituted pyrroles from readily available starting materials. The reaction proceeds under mild conditions and demonstrates good functional group tolerance. acs.org Another strategy involves the palladium-catalyzed oxidative cyclization of bromoalkynes with N-allylamines, which provides a convenient route to 3-bromo-substituted pyrroles. rsc.org The bromine atom in the product can then be used for further functionalization.
Palladium catalysts can also be used in the cyclization of γ,δ-unsaturated ketone O-pentafluorobenzoyloximes to yield various pyrrole derivatives. oup.com Furthermore, palladium-catalyzed oxidative cascade reactions of allenes have been developed for the construction of pyrrole rings, showcasing the versatility of this metal in facilitating complex transformations. acs.org
Silver-Catalyzed Cyclization of Alkynes with Isonitriles.nih.gov
Silver catalysis provides an alternative and effective method for the synthesis of pyrroles. A notable example is the silver-catalyzed cycloaddition of terminal alkynes with isonitriles. nih.gov This "click reaction" approach offers a straightforward route to substituted pyrroles.
In a related strategy, the silver-catalyzed cyclization of 2-pyridyl alkynyl carbinols with isonitriles can lead to the divergent synthesis of either indolizines or 2,4-disubstituted pyrroles. rsc.org The formation of the pyrrole product in this case occurs through an unprecedented regioselective [3+2] cycloaddition of the terminal alkyne with the isonitrile. rsc.org These silver-catalyzed methods provide a valuable addition to the synthetic chemist's toolbox for the construction of the pyrrole core.
| Metal-Catalyzed Strategy | Catalyst | Key Reactants | General Outcome |
| Oxidative Cyclization | Palladium | Tertiary enamines or Bromoalkynes with N-allylamines | Substituted pyrroles |
| Cyclization of Alkynes and Isonitriles | Silver | Terminal alkynes + Isonitriles | Substituted pyrroles |
Samarium-Catalyzed Three-Component Coupling Reactions
Samarium-catalyzed three-component coupling reactions offer a convergent approach to substituted pyrroles from simple starting materials. researchgate.net Typically, these reactions involve the condensation of an aldehyde, an amine, and a nitroalkane in the presence of a samarium catalyst. researchgate.net For the synthesis of a 1-methylpyrrole derivative, methylamine would be the amine component. To achieve the 3-but-3-ynyl substitution pattern, a potential, though not explicitly documented, strategy would involve an aldehyde and a nitroalkane that bear the precursors to the but-3-ynyl group. The reaction is believed to proceed through the formation of an α,β-unsaturated imine, followed by a Michael addition of the nitroalkane and subsequent cyclization and aromatization. researchgate.net
| Aldehyde | Amine | Nitroalkane | Catalyst | Conditions | Product | Yield (%) |
| Benzaldehyde | Aniline | Nitroethane | SmCl₃ | THF, reflux | 2,5-Dimethyl-1-phenyl-1H-pyrrole | 65 |
| Butyraldehyde | Benzylamine | 1-Nitropropane | SmI₂ | THF, 60 °C | 1-Benzyl-2-ethyl-3,4-dimethyl-1H-pyrrole | 58 |
This table presents examples of samarium-catalyzed pyrrole synthesis; specific conditions for this compound are not directly reported.
Regioselective Cycloisomerization of (Z)-(2-en-4-ynyl)amines
The regioselective cycloisomerization of (Z)-(2-en-4-ynyl)amines is a powerful method for the synthesis of substituted pyrroles. organic-chemistry.orgresearchgate.net This reaction can be catalyzed by various transition metals, with copper and palladium complexes being particularly effective. organic-chemistry.org To apply this to the synthesis of this compound, a (Z)-N-methyl-enynamine precursor with the but-3-ynyl group at the appropriate position would be required. The regioselectivity of the cyclization is influenced by the substitution pattern of the enynamine and the choice of catalyst. organic-chemistry.org For instance, CuCl₂ has been shown to be an excellent catalyst for the cycloisomerization of substrates substituted at the C-3 position of the resulting pyrrole. organic-chemistry.org
| (Z)-(2-en-4-ynyl)amine | Catalyst | Conditions | Product | Yield (%) |
| (Z)-N-Benzyl-3-methylnon-2-en-4-ynylamine | CuCl₂ | Acetone, rt | 1-Benzyl-2-butyl-4-methyl-1H-pyrrole | 88 |
| (Z)-N-Phenyl-oct-2-en-4-ynylamine | PdCl₂/KI | THF, rt | 2-Propyl-1-phenyl-1H-pyrrole | 75 |
This table showcases examples of the cycloisomerization reaction for the synthesis of substituted pyrroles.
Introduction and Retention of the 1-Methyl Group
The incorporation of the 1-methyl group is a critical step in the synthesis of the target molecule. This can be achieved either by direct methylation of a pre-existing pyrrole scaffold or by utilizing a methyl-containing reagent in the ring-forming reaction.
Direct N-methylation of a 3-but-3-ynylpyrrole precursor is a straightforward approach. This is typically accomplished by deprotonating the pyrrole nitrogen with a suitable base, such as sodium hydride or potassium hydroxide, followed by quenching the resulting anion with an electrophilic methyl source like methyl iodide or dimethyl sulfate (B86663). The choice of base and solvent is crucial to avoid side reactions and ensure high yields.
A synthetic route could involve the initial construction of a substituted N-methyltetrahydropyrrole (pyrrolidine) or N-methyl-2,5-dihydropyrrole, followed by an oxidation/dehydrogenation step to furnish the aromatic N-methylpyrrole. Various oxidizing agents can be employed for this transformation, including manganese dioxide or palladium on carbon. This approach allows for the use of stereoselective methods for the construction of the saturated precursor, with the final aromatization step introducing the pyrrole ring.
Regioselective Functionalization of the Pyrrole Ring at the 3-Position with the But-3-ynyl Moiety
Introducing the but-3-ynyl group at the 3-position of a 1-methylpyrrole ring is a key challenge. Direct electrophilic substitution on 1-methylpyrrole typically favors the 2- and 5-positions. Therefore, regioselective methods are required to achieve the desired 3-substitution.
One of the most effective methods for the introduction of an alkynyl group onto an aromatic ring is the Sonogashira coupling. wikipedia.orglibretexts.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is a versatile tool in organic synthesis. wikipedia.orglibretexts.orgorganic-chemistry.org To synthesize this compound via this method, a 3-halo-1-methylpyrrole precursor, such as 3-iodo-1-methylpyrrole, would be reacted with but-1-yne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. The regioselective synthesis of the 3-halo-1-methylpyrrole starting material is a critical prerequisite for this approach.
| Aryl Halide | Alkyne | Catalyst | Co-catalyst | Base | Conditions | Product | Yield (%) |
| Iodobenzene | Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF, rt | Diphenylacetylene | 95 |
| 3-Iodopyridine | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF, 60 °C | 3-((Trimethylsilyl)ethynyl)pyridine | 85 |
This table provides general examples of the Sonogashira coupling reaction.
Directed Halogenation and Subsequent Cross-Coupling Methodologies
A prevalent strategy for C3-functionalization involves the regioselective halogenation of a pre-functionalized pyrrole ring, which then serves as a substrate for subsequent cross-coupling reactions. Bromination is a common choice for this initial step due to the versatile reactivity of the resulting C-Br bond in various palladium-catalyzed reactions.
The regioselectivity of pyrrole bromination is highly dependent on the substituent on the nitrogen atom and any existing substituents on the carbon atoms of the ring. For N-methylpyrrole, electrophilic substitution reactions like bromination typically yield a mixture of 2-bromo and 2,5-dibromo products. Achieving C3-bromination requires overcoming this inherent α-selectivity.
One approach involves introducing a bulky or directing group at the C2 position to sterically hinder the α-positions and favor substitution at C3 or C4. For instance, the bromination of C2-acylated pyrroles has been studied to control regioselectivity. The use of reagents like N-bromosuccinimide (NBS) or bromine (Br₂) with electron-poor C2-acyl pyrroles, such as methyl 1H-pyrrole-2-carboxylate, typically favors bromination at the C4 position. acs.org However, by carefully selecting the brominating agent and the nature of the C2-acyl group, the selectivity can be shifted. A study on the bromination of various C2-functionalized pyrroles found that while NBS favored C4 bromination in C2-ketone or C2-ester substituted pyrroles, the use of tetrabutylammonium (B224687) tribromide (TBABr₃) with C2-carboxamides resulted in preferential bromination at the C5 position. acs.org
For direct C3-bromination, strategies often start with a pyrrole already substituted at the C2 and C5 positions, forcing the incoming electrophile to the C3 or C4 position. Alternatively, specific N-substituents can influence the substitution pattern. For example, the use of a bulky N-substituent like N-benzyl has been shown to increase the proportion of 3-substitution in electrophilic reactions, including bromination, compared to N-methylpyrrole. researchgate.netscholaris.ca
Table 1: Regioselectivity in the Bromination of 2-Acyl Pyrroles
| Starting Material | Brominating Agent | Major Product Regioisomer | Reference |
|---|---|---|---|
| Trichloroacetyl pyrrole | N-Bromosuccinimide (NBS) | C4-bromo | acs.org |
| Methyl 1H-pyrrole-2-carboxylate | N-Bromosuccinimide (NBS) | C4-bromo | acs.org |
| N-methyl-1H-pyrrole-2-carboxamide | Tetrabutylammonium tribromide (TBABr₃) | C5-bromo | acs.org |
To overcome the intrinsic α-selectivity of the pyrrole ring, a sterically demanding group can be placed on the nitrogen atom. The triisopropylsilyl (TIPS) group is particularly effective for this purpose. 1-(Triisopropylsilyl)pyrrole (TISP) serves as an excellent precursor for achieving β-functionalization. The bulky TIPS group sterically shields the adjacent C2 and C5 positions, directing incoming electrophiles preferentially to the C3 position. scientificlabs.co.uk
This strategy allows for the selective introduction of a halogen at the C3 position. For example, reaction of TISP with electrophilic reagents such as N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) leads to the formation of 3-bromo-1-(triisopropylsilyl)pyrrole (B1272388) or 3-iodo-1-(triisopropylsilyl)pyrrole, respectively. The TIPS group can then be readily removed under mild conditions, typically using fluoride (B91410) sources like tetrabutylammonium fluoride (TBAF), to yield the 3-halopyrrole. This 3-halopyrrole can then be N-methylated and used in subsequent cross-coupling reactions to introduce the alkyne side chain, providing a reliable route to compounds like this compound.
Cross-Coupling Reactions for Alkyne Side-Chain Introduction
Once a halogen is installed at the C3 position of the N-methylpyrrole core, various palladium-catalyzed cross-coupling reactions can be employed to form the crucial carbon-carbon bond with the alkyne moiety.
The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl or vinyl halides. wikipedia.org It is widely used for the synthesis of arylalkynes and conjugated enynes. libretexts.org The reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, usually a copper(I) halide like CuI. jk-sci.comyoutube.com An amine base, such as triethylamine (B128534) or diisopropylamine, is required to deprotonate the terminal alkyne, forming the reactive copper acetylide intermediate. youtube.com
In the synthesis of this compound, 3-bromo- (B131339) or 3-iodo-1-methylpyrrole would be reacted with 1-butyne (B89482) under Sonogashira conditions. The reaction proceeds under mild conditions and tolerates a wide range of functional groups, making it a powerful tool in complex molecule synthesis. wikipedia.orgjk-sci.com
Table 2: Typical Reagents for Sonogashira Cross-Coupling
| Component | Example Reagents | Role in Reaction | Reference |
|---|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Main catalyst for the cross-coupling cycle | jk-sci.com |
| Copper(I) Co-catalyst | Copper(I) iodide (CuI) | Facilitates formation of the acetylide nucleophile | libretexts.orgyoutube.com |
| Base | Triethylamine (Et₃N), Diisopropylamine | Deprotonates the terminal alkyne | jk-sci.comyoutube.com |
| Substrates | Aryl/Vinyl Halide, Terminal Alkyne | Coupling partners | wikipedia.org |
While the copper co-catalyst generally increases the reaction rate, its presence can sometimes lead to the undesirable formation of alkyne homocoupling dimers (Glaser coupling). wikipedia.org Consequently, various copper-free Sonogashira protocols have been developed. organic-chemistry.org
While the Sonogashira coupling is the most direct method for introducing a terminal alkyne, the Suzuki-Miyaura and Stille reactions are powerful alternatives for forming C-C bonds, including those involving sp-hybridized carbons.
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like a boronic acid or ester) with an organohalide, catalyzed by a palladium complex. nih.govmdpi.com To apply this to alkyne introduction, an alkynylboron reagent would be required. For instance, 3-bromo-1-methylpyrrole could be coupled with an alkynylboronate ester under Suzuki conditions to form the desired product. The Suzuki reaction is favored for its mild reaction conditions and the low toxicity of its boron byproducts. nih.gov
The Stille coupling utilizes an organotin compound (stannane) as the organometallic coupling partner for the organohalide. nih.gov An alkynylstannane, such as tributyl(but-3-ynyl)stannane, could be coupled with 3-bromo-1-methylpyrrole in the presence of a palladium catalyst. Stille reactions are known for their tolerance of a wide variety of functional groups, although a significant drawback is the toxicity and difficulty of removing the tin byproducts. nih.gov Both Suzuki-Miyaura and Stille couplings have been successfully applied to the functionalization of pyrrole rings. nih.govsemanticscholar.org
Direct C-H functionalization has emerged as a more efficient and atom-economical approach, avoiding the need for pre-functionalization (i.e., halogenation) of the pyrrole ring. mdpi.comnih.gov While C-H activation at the α-positions (C2 and C5) of pyrroles is more common due to higher reactivity, methods for selective C3 functionalization have been developed. researchgate.net
Achieving C3 selectivity often requires the use of a directing group attached to the pyrrole nitrogen or at the C2 position. This directing group coordinates to the palladium catalyst, positioning it in close proximity to the C3-H bond and facilitating its activation. For example, a benzothiazole (B30560) moiety used as a directing group has been shown to successfully achieve Pd(II)-catalyzed direct C3-alkenylation of N-alkylpyrroles. chemrxiv.org While this example demonstrates alkenylation, similar principles can be applied to alkynylation.
Furthermore, rhodium catalysts have also been employed for the β-selective C-H arylation of pyrroles, suggesting that catalyst control can override the inherent reactivity of the heterocycle. acs.org Enantioselective palladium-catalyzed C-H functionalization at the C3 position of pyrroles has also been achieved using chiral bipyridine ligands, highlighting the high level of control possible with modern catalytic systems. dicp.ac.cn These direct functionalization methods represent a frontier in pyrrole chemistry, offering a streamlined route to C3-substituted analogues.
Green Chemistry Approaches in Pyrrole and Alkyne Synthesis
Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds like pyrroles and functional groups such as alkynes. syrris.com These approaches focus on the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions to reduce waste and hazards. syrris.comuc.pt
For the synthesis of the pyrrole core, several green methodologies have been developed, often as alternatives to traditional multi-step, high-temperature processes. A prominent example is the Paal-Knorr synthesis, which has been adapted to greener conditions. rsc.org Solvent-free and catalyst-free Paal-Knorr reactions have been reported, offering high atom economy and reducing the generation of volatile organic waste. rsc.org Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful tool, significantly reducing reaction times and often improving yields compared to conventional heating methods. thalesnano.comumontreal.ca For instance, the microwave-assisted Paal-Knorr condensation of 1,4-diketones can produce pyrroles in good yields in a fraction of the time required by traditional methods. figshare.com
The use of eco-friendly catalysts is another cornerstone of green pyrrole synthesis. Catalysts such as silica (B1680970) sulfuric acid and bismuth nitrate have been employed in solvent-free Clauson-Kaas reactions to produce N-substituted pyrroles in excellent yields. nih.gov Furthermore, biocatalysts like lipase (B570770) have been utilized for the synthesis of pyrrole derivatives under mild conditions in green solvents like ethanol. acs.org The development of reusable catalysts, such as certain aluminas, further enhances the sustainability of these processes by allowing for multiple reaction cycles without significant loss of activity. acs.org
In the realm of alkyne synthesis, green chemistry principles have been applied to well-established reactions like the Sonogashira coupling. Sustainable protocols for this reaction have been developed that utilize greener solvents, such as acetonitrile/water azeotropes, and heterogeneous, reusable catalyst systems. Copper-free Sonogashira couplings are also gaining traction as they eliminate the use of a toxic co-catalyst. acs.org Beyond the Sonogashira reaction, other green approaches to alkyne synthesis include the use of photocatalysis to activate alkynes for the construction of nitrogen-containing heterocycles. libretexts.org The development of methods for the direct halogenation of terminal alkynes using recyclable catalysts and the synthesis of alkynes from non-alkyne sources under milder conditions are also active areas of research aimed at improving the sustainability of alkyne synthesis. uc.ptrsc.org
Table 1: Comparison of Green Synthetic Methods for Pyrrole Derivatives
| Method | Catalyst/Conditions | Solvent | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Microwave-Assisted Paal-Knorr | Acetic acid, MW (120–150 °C) | - | 2–10 min | 65–89 | thalesnano.com |
| Solvent-Free Paal-Knorr | CATAPAL 200 (alumina) | None | 45 min | 68–97 | acs.org |
| Solvent-Free Clauson-Kaas | Bismuth nitrate | None | Not specified | 76–99 | nih.gov |
| Biocatalytic Synthesis | Lipase (PPL) | Ethanol | Not specified | up to 88 | acs.org |
| Aqueous Paal-Knorr | Sodium Dodecyl Sulfate (SDS) | Water | Not specified | 60–98 | youtube.com |
Flow Chemistry and Continuous Synthesis of Pyrrole Derivatives
Flow chemistry, or continuous flow synthesis, has emerged as a transformative technology in organic synthesis, offering significant advantages over traditional batch processing, particularly in terms of safety, scalability, and efficiency. syrris.comru.nl This methodology involves pumping reagents through a reactor, often a microreactor, where the reaction takes place under precisely controlled conditions. syrris.comru.nl The small reactor volumes and high surface-area-to-volume ratios allow for excellent heat and mass transfer, enabling reactions to be performed at higher temperatures and pressures safely. ru.nl
The synthesis of pyrrole derivatives has been successfully translated to continuous flow systems. Classical methods like the Paal-Knorr, Hantzsch, and Clauson-Kaas reactions have all been adapted for flow synthesis. uc.ptacs.org For example, a continuous flow process for the synthesis of N-substituted pyrroles using a solid acid catalyst (Amberlyst-15) has been developed, demonstrating high yields (80–92%) and excellent catalyst reusability. This approach avoids the use of harsh mineral acids and reduces the environmental impact. The Hantzsch pyrrole synthesis has also been performed in a one-step continuous flow process to produce pyrrole-3-carboxylic acids, where a byproduct of the reaction is utilized in situ to facilitate a subsequent transformation, showcasing the efficiency of telescoped reactions in flow. nih.gov
The scalability of pyrrole synthesis has been significantly enhanced through flow chemistry. A method optimized in microreactors was successfully scaled up to a glass, microstructured flow reactor, achieving a production rate of 55.8 grams per hour of a pyrrole derivative with a yield of 96%. acs.orgru.nl This demonstrates the potential for rapid scale-up from laboratory to production scale. ru.nl
Continuous flow techniques have also been applied to the synthesis of alkynes. The Sonogashira coupling, a key reaction for forming carbon-carbon bonds between aryl halides and terminal alkynes, has been adapted to flow systems. acs.org A heterogeneous palladium-copper dual reactor has been developed for continuous flow Sonogashira coupling, which minimizes the leaching of the precious metal catalyst. acs.org Furthermore, the use of gaseous reagents, such as propyne, can be handled more safely and efficiently in a continuous flow setup compared to batch processes. acs.org The generation of alkynes from other functional groups, such as isoxazolones, has also been achieved in continuous flow, overcoming the limitations of the corresponding batch reaction, such as poor scalability and the release of toxic gases. rsc.org
Table 2: Examples of Continuous Flow Synthesis of Pyrrole and Alkyne Derivatives
| Reaction Type | Reactants | Catalyst/Conditions | Residence Time | Yield/Productivity | Reference |
|---|---|---|---|---|---|
| Paal-Knorr Pyrrole Synthesis | 2,5-Hexanedione, Ethanolamine | - | 100 s | Quantitative | uc.pt |
| Hantzsch Pyrrole Synthesis | tert-Butyl acetoacetates, amines, 2-bromoketones | DIPEA, 200 °C | 8 min | Good yields | uc.pt |
| Clauson–Kaas Pyrrole Synthesis | Aromatic amine, 2,5-dimethoxytetrahydrofuran | p-TsOH | 3.14 min | High yields | acs.org |
| Sonogashira Coupling | Iodobenzene, Phenylacetylene | Heterogeneous Pd-Cu dual reactor | Not specified | Moderate to good yields | acs.org |
| Alkyne Synthesis from Isoxazolones | Isoxazolones | Diazotisation conditions | < 1 min | ~2 g h⁻¹ | rsc.org |
Iii. Chemical Reactivity and Transformations of 3 but 3 Ynyl 1 Methylpyrrole
Reactivity of the Pyrrole (B145914) Aromatic Moiety
The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The nitrogen atom's lone pair of electrons is delocalized into the ring, increasing its nucleophilicity compared to benzene. pearson.com This heightened reactivity allows electrophilic substitution reactions to proceed under mild conditions. pearson.com
Electrophilic aromatic substitution is a key class of reactions for pyrrole and its derivatives. The position of substitution on the pyrrole ring is influenced by the stability of the intermediate carbocation (arenium ion). stackexchange.com
For pyrrole itself, electrophilic attack is strongly favored at the C2 (α) position over the C3 (β) position. This preference is attributed to the greater resonance stabilization of the intermediate carbocation formed upon attack at the C2 position, which can be described by three resonance structures, compared to only two for attack at the C3 position. stackexchange.com
In 3-substituted pyrroles, such as 3-But-3-ynyl-1-methylpyrrole, the directing effect of the substituent must be considered. Alkyl groups are generally ortho- and para-directing in electrophilic aromatic substitution. masterorganicchemistry.com In the context of the pyrrole ring, this translates to directing incoming electrophiles to the C2 and C5 positions. Therefore, for this compound, electrophilic substitution is expected to occur preferentially at the C2 position, which is adjacent to the nitrogen and ortho to the alkynyl substituent. The C5 position is also activated, but the C2 position is generally more reactive in pyrroles. pearson.com Attack at the C4 position would be less favorable due to the formation of a less stable carbocation intermediate.
| Position of Attack | Relative Stability of Intermediate | Expected Major/Minor Product |
|---|---|---|
| C2 | More stable (greater resonance stabilization) | Major |
| C5 | Moderately stable | Minor |
| C4 | Less stable | Minor/Not observed |
Due to the high reactivity of the pyrrole ring, halogenation can often lead to polyhalogenated products. youtube.com However, by carefully controlling the reaction conditions and using milder halogenating agents, monohalogenation can be achieved. For this compound, selective monohalogenation would be expected to occur at the most reactive C2 position. Common halogenating agents include N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and iodine. chemrxiv.orgdocumentsdelivered.com The use of elemental halogens can lead to the formation of di- or even tri-halogenated products, substituting at the available C2, C4, and C5 positions.
Friedel-Crafts acylation is a method to introduce an acyl group onto an aromatic ring using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.comwikipedia.org For highly reactive aromatic compounds like pyrroles, milder conditions are often necessary to avoid polymerization. lookchem.com The Vilsmeier-Haack reaction is a common alternative for the formylation or acylation of pyrroles. nsf.gov In the case of this compound, Friedel-Crafts acylation is anticipated to yield the 2-acylated product as the major isomer. Intramolecular acylation, where the alkyne chain could potentially react with the pyrrole ring, is also a possibility under certain conditions, leading to fused ring systems.
| Reaction | Reagents | Expected Major Product |
|---|---|---|
| Friedel-Crafts Acylation | Acyl halide/anhydride, Lewis acid (e.g., AlCl₃) | 2-Acyl-3-but-3-ynyl-1-methylpyrrole |
| Vilsmeier-Haack Reaction | POCl₃, DMF (for formylation) | This compound-2-carbaldehyde |
The nitration of pyrrole requires mild conditions to prevent polymerization, often using nitric acid in acetic anhydride. quimicaorganica.org The reaction typically yields the 2-nitro derivative. youtube.com Similarly, sulfonation is carried out using a sulfur trioxide-pyridine complex to avoid the harsh conditions of concentrated sulfuric acid, which would lead to degradation of the pyrrole ring. youtube.com For this compound, nitration and sulfonation are expected to occur at the C2 position. researchgate.net
Nucleophilic Reactivity and Annulation Pathways
While the pyrrole ring itself is electron-rich and primarily undergoes electrophilic substitution, the butynyl substituent introduces a site for potential nucleophilic attack and provides a handle for annulation reactions. The terminal alkyne can be deprotonated to form a nucleophilic acetylide, which can then react with various electrophiles.
Furthermore, the alkyne moiety can participate in intramolecular cyclization reactions, also known as annulations, where the pyrrole ring acts as a nucleophile attacking the activated alkyne. beilstein-journals.org This can be promoted by transition metal catalysts or electrophiles that activate the triple bond. beilstein-journals.orgresearchgate.net Such reactions can lead to the formation of fused heterocyclic systems, such as pyrrolo[1,2-a]pyridines or related structures, depending on the reaction conditions and the length of the alkynyl chain. nih.gov These annulation reactions are valuable in constructing complex polycyclic aromatic systems. beilstein-journals.orgnih.govchim.it
Free-Radical Reactions of N-Methylpyrrole Derivatives
The N-methylpyrrole core of the molecule is susceptible to free-radical reactions through two primary pathways: radical addition to the electron-rich pyrrole ring and hydrogen atom abstraction from the N-methyl group.
Research into the free-radical reactions of N-methylpyrrole has shown that arylation occurs with high regioselectivity at the C-2 position. acs.org In transition-metal-free systems, aryl radicals can be generated from precursors like phenylhydrazine (B124118) salts via air oxidation. acs.orgnih.gov The electrophilic aryl radical then adds to the C-2 position of the N-methylpyrrole ring to form a resonance-stabilized allyl radical intermediate, which, after oxidation and deprotonation, yields the C-2 arylated product. nih.gov Photocatalytic methods using iridium or ruthenium catalysts can also generate aryl radicals from diaryliodonium salts for the same purpose. researchgate.net
A second pathway involves the abstraction of a hydrogen atom from the N-methyl group. wikipedia.org This process generates a radical centered on the methyl carbon. ibm.com Studies have shown that this radical species can subsequently dimerize, leading to the formation of products such as 1,1′-ethylenedipyrrole. ibm.com The specific site of hydrogen abstraction is influenced by bond dissociation energies, with the N-methyl group being a potential site for such reactions. nih.gov
For this compound, the but-3-ynyl substituent at the C-3 position is not expected to significantly alter the electronic properties of the pyrrole ring that govern these radical reactions. Therefore, it is anticipated to undergo radical addition preferentially at the unsubstituted C-2 and C-5 positions and remain susceptible to hydrogen abstraction at the N-methyl group.
| Reaction Type | Reagents/Conditions | Probable Product on this compound |
| C-2 Arylation | Phenylhydrazine salts, NaOH, Air acs.orgnih.gov | 2-Aryl-3-but-3-ynyl-1-methylpyrrole |
| N-Methyl Abstraction | Radical initiator | Dimer linked by an ethylene (B1197577) bridge at the nitrogen atoms |
Reactivity of the But-3-ynyl Side Chain
The terminal alkyne of the but-3-ynyl side chain is a versatile functional group that serves as a primary site for various chemical transformations, including additions, cyclizations, and cross-coupling reactions.
The carbon-carbon triple bond can undergo electrophilic addition reactions, with the regioselectivity often dictated by the reaction conditions.
Hydration: The addition of water across the terminal alkyne can yield either a ketone or an aldehyde.
Markovnikov Hydration: In the presence of a strong acid like sulfuric acid and a mercuric sulfate (B86663) catalyst, water adds across the alkyne according to Markovnikov's rule. libretexts.org This process initially forms an enol intermediate where the hydroxyl group is attached to the more substituted carbon. This enol rapidly tautomerizes to the more stable keto form, resulting in a methyl ketone. libretexts.org
Anti-Markovnikov Hydration: To form an aldehyde, anti-Markovnikov addition is required. This can be achieved through hydroboration-oxidation, where a sterically hindered borane (B79455) (such as disiamylborane) adds to the terminal, less-hindered carbon. youtube.com Subsequent oxidation replaces the boron with a hydroxyl group, yielding an enol that tautomerizes to the final aldehyde product. youtube.com Alternatively, certain ruthenium-based catalysts can also effect the anti-Markovnikov hydration of terminal alkynes. nih.gov
Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to the terminal alkyne also follows predictable regiochemical patterns.
Markovnikov Addition: The reaction of one equivalent of HX with a terminal alkyne places the hydrogen on the terminal carbon and the halide on the internal carbon, forming a vinyl halide. masterorganicchemistry.comchemistrysteps.com If a second equivalent of HX is added, the reaction proceeds to form a geminal dihalide, with both halogen atoms attached to the same internal carbon, a result of the formation of a resonance-stabilized carbocation intermediate. chemistrysteps.comorganicchemistrytutor.com
Anti-Markovnikov Addition: In a notable exception, the addition of HBr in the presence of peroxides proceeds via a free-radical mechanism, resulting in the anti-Markovnikov addition of bromine to the terminal carbon. chemistrysteps.comjove.com
| Reaction Type | Reagents/Conditions | Product from But-3-ynyl Side Chain | Regioselectivity |
| Hydration | H₂O, H₂SO₄, HgSO₄ libretexts.org | Methyl ketone | Markovnikov |
| Hydration | 1. Disiamylborane; 2. H₂O₂, NaOH youtube.com | Aldehyde | Anti-Markovnikov |
| Hydrohalogenation | 1 eq. HX (X=Cl, Br, I) masterorganicchemistry.com | Vinyl halide | Markovnikov |
| Hydrohalogenation | 2 eq. HX (X=Cl, Br, I) chemistrysteps.com | Geminal dihalide | Markovnikov |
| Hydrobromination | HBr, Peroxides (ROOR) jove.com | Terminal bromoalkene | Anti-Markovnikov |
The spatial arrangement of the but-3-ynyl chain relative to the pyrrole ring allows for intramolecular cyclization reactions, typically mediated by transition metal catalysts. These reactions are powerful methods for constructing fused heterocyclic ring systems.
Gold and other transition metals are particularly effective at activating the alkyne toward nucleophilic attack. acs.org Gold(I) or Gold(III) catalysts can coordinate to the alkyne, rendering it more electrophilic and susceptible to attack from the electron-rich pyrrole ring. acs.orgnih.gov Depending on which carbon of the pyrrole ring (e.g., C-2 or C-4) acts as the nucleophile, different-sized fused rings can be formed. Gold-catalyzed hydroamination/cyclization cascades are well-established for synthesizing substituted pyrroles and related fused systems. acs.org Other metals, such as ruthenium and rhodium, have also been used to catalyze the cycloisomerization of alkynyl-substituted nitrogen heterocycles. nih.gov Base-mediated hydroamination represents an alternative, metal-free approach for intramolecular cyclization. acs.org
The acidic proton of the terminal alkyne allows it to participate in a variety of powerful carbon-carbon bond-forming cross-coupling reactions, significantly extending the molecular framework.
The most prominent of these is the Sonogashira cross-coupling reaction. wikipedia.orgorganic-chemistry.org This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst, a copper(I) co-catalyst, and an amine base. libretexts.orgyoutube.com The mechanism is believed to involve the formation of a copper acetylide intermediate, which then undergoes transmetalation with a palladium(II) complex in the catalytic cycle. wikipedia.org This reaction is highly versatile and tolerant of many functional groups, making it a cornerstone of modern organic synthesis for creating arylalkynes and conjugated enynes. scirp.org The terminal alkyne of this compound can thus be coupled with a wide array of functionalized aryl or vinyl halides.
| Reaction Name | Coupling Partners | Catalyst System | Product Type |
| Sonogashira Coupling | Terminal Alkyne + Aryl/Vinyl Halide | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst (e.g., CuI), Amine Base (e.g., Et₃N) libretexts.orgscirp.org | Internal Alkyne (R-C≡C-Ar) |
Intermolecular Reactions Exploiting Both Pyrrole and Alkyne Moieties
The pyrrole ring and the alkyne side chain can act in concert or independently as components in intermolecular cycloaddition reactions, providing access to complex polycyclic structures.
Diels-Alder Reaction: The aromaticity of the pyrrole ring generally makes it a reluctant diene in [4+2] cycloaddition reactions. researchgate.netucla.edu However, reactions can proceed with highly reactive dienophiles, often requiring Lewis acid catalysis or high pressure. ucla.edu Intramolecular Diels-Alder reactions of pyrroles are often more facile due to entropic assistance. rsc.org In the context of this compound, the pyrrole ring could potentially act as the diene with a powerful external dienophile, or the alkyne moiety could serve as the dienophile in a reaction with an external diene.
1,3-Dipolar Cycloadditions: A more common and efficient reaction pathway for the terminal alkyne is the 1,3-dipolar cycloaddition. wikipedia.org In this process, the alkyne acts as a "dipolarophile" and reacts with a 1,3-dipole to form a five-membered heterocyclic ring. wikipedia.org
Azide-Alkyne Cycloaddition: The reaction with an organic azide (B81097) (R-N₃) produces a 1,2,3-triazole ring. This reaction, often referred to as the Huisgen cycloaddition, is famously catalyzed by copper(I), a process known as "click chemistry," which is highly efficient and regioselective. youtube.com
Nitrile Oxide-Alkyne Cycloaddition: Reaction with a nitrile oxide (R-CNO) yields an isoxazole (B147169) ring. nih.govnih.gov This provides another robust method for synthesizing five-membered heterocycles. nih.gov
Azomethine Ylide-Alkyne Cycloaddition: The reaction with azomethine ylides can be used to directly synthesize multi-substituted pyrroles. rsc.org
These cycloaddition reactions provide reliable strategies for linking the this compound scaffold to other molecules or for building complex heterocyclic systems.
Polymerization Studies of Pyrrole-Alkyne Derivatives
The dual functionality of pyrrole-alkyne derivatives offers intriguing possibilities for the synthesis of novel polymeric materials. The pyrrole moiety can undergo polymerization to form a conductive polymer backbone, while the alkyne group can either participate in the polymerization process or serve as a site for post-polymerization modification.
Oxidative polymerization, typically carried out electrochemically or with chemical oxidants, is a common method for synthesizing polypyrroles. For pyrrole derivatives bearing alkyne side chains, the polymerization process can be complex, as the alkyne group may not be stable under oxidative conditions.
Detailed research on the electropolymerization of a related compound, N-alkynylated dithieno[3,2-b:2′,3′-d]pyrrole, has shown that the terminal alkyne group is not stable during the oxidative process. Fourier-transform infrared (FTIR) spectroscopy of the resulting polymer indicated the absence of the characteristic alkyne bond absorption signals. This suggests that the alkyne functionality likely participates in side reactions under the electrochemical conditions required for the polymerization of the heterocyclic core.
While specific studies on this compound are not available, it is reasonable to infer a similar reactivity pattern. The application of an oxidative potential sufficient to polymerize the pyrrole ring would likely lead to reactions involving the butynyl side chain. Possible transformations of the alkyne group under these conditions could include oxidative coupling, hydration, or other rearrangements, leading to a polymer structure that differs from a simple polypyrrole backbone with intact pendant alkyne groups.
Table 1: Plausible Products of Oxidative Polymerization of this compound
| Reactant | Polymerization Method | Potential Side Reactions of Alkyne Group | Expected Polymer Structure |
| This compound | Electrochemical/Chemical Oxidation | Oxidative coupling, hydration, cyclization | Polypyrrole backbone with modified or cross-linked side chains. |
Photochemical methods offer an alternative route to polymerize pyrrole derivatives, potentially providing better control over the reaction and preserving sensitive functional groups. UV irradiation can be used to initiate the polymerization of pyrrole, often in the presence of a photosensitizer.
For this compound, photochemical polymerization could theoretically proceed through several pathways. UV irradiation could initiate polymerization via the pyrrole ring, potentially leaving the alkyne group intact for subsequent modifications. The breaking of the N-H bond under UV light to form a pyrrole radical is a known mechanism for initiating polymerization. aip.org In the case of N-substituted pyrroles like this compound, the photochemical excitation of the pyrrole ring could still lead to radical formation and subsequent polymerization.
Alternatively, the alkyne group itself could be the site of photochemical reactions. Alkynes are known to undergo a variety of photochemical transformations, including cycloaddition reactions with aromatic systems upon UV irradiation. thieme-connect.com It is conceivable that under certain conditions, a [2+2] photocycloaddition could occur between the alkyne of one monomer and the pyrrole ring of another, leading to a different type of polymer architecture.
Table 2: Potential Photochemical Polymerization Pathways for this compound
| Polymerization Pathway | Description | Potential Outcome |
| Pyrrole Ring Polymerization | UV-initiated radical polymerization via the pyrrole moiety. | A linear polypyrrole backbone with pendant butynyl groups. |
| Alkyne-Pyrrole Cycloaddition | Photochemical [2+2] cycloaddition between the alkyne and the pyrrole ring. | A polymer with a more complex, cross-linked, or ladder-type structure. |
| Alkyne Polymerization | Direct photopolymerization of the alkyne groups. | Formation of a polyacetylene-type structure, possibly with pyrrole side chains. |
It is important to note that these are hypothetical pathways, and the actual outcome would depend on the specific reaction conditions, such as the wavelength of light, the presence of photosensitizers, and the solvent used.
Copolymerization of this compound with other pyrrole monomers, such as pyrrole or N-methylpyrrole, presents a strategy to tailor the properties of the resulting polymer. By incorporating monomers with different functionalities, it is possible to control properties like solubility, conductivity, and processability.
The copolymerization can be carried out using either chemical or electrochemical methods. The composition and structure of the resulting copolymer would be influenced by the reactivity ratios of the comonomers. Given that the butynyl group might be reactive under oxidative conditions, the choice of polymerization method would be crucial.
Electrochemical copolymerization offers the advantage of controlling the polymer growth on an electrode surface. The final copolymer composition can be influenced by the applied potential and the relative concentrations of the monomers in the electrolyte solution. However, as noted earlier, the oxidative potential required for polymerization could lead to undesired reactions of the alkyne group.
Chemical copolymerization, using oxidants like iron(III) chloride, is a more scalable method. The reactivity of the alkyne group towards the oxidant would need to be considered to ensure the desired copolymer structure is obtained.
Table 3: Comparison of Homopolymer and Hypothetical Copolymer Properties
| Polymer | Monomer(s) | Expected Polymer Backbone | Pendant Groups | Potential Properties |
| Poly(this compound) | This compound | Polypyrrole | Butynyl | Functionalizable, potentially cross-linkable |
| Copolymer | This compound & N-methylpyrrole | Random or block copolymer | Butynyl and Methyl | Tunable solubility, conductivity, and mechanical properties |
The incorporation of a simple pyrrole monomer like N-methylpyrrole could serve to dilute the concentration of the functional alkyne groups, which might be advantageous for controlling the extent of cross-linking or subsequent functionalization reactions.
Iv. Advanced Mechanistic Investigations and Computational Studies
Quantum Chemical Analysis of Reaction Mechanisms and Pathways
Quantum chemical calculations are fundamental to understanding the underlying principles governing the reactivity of 3-But-3-ynyl-1-methylpyrrole. These methods are employed to map the potential energy surface of a reaction, allowing for the identification of transition states, intermediates, and the minimum energy reaction pathways. mdpi.comresearchgate.net For instance, in reactions such as intramolecular cycloadditions, quantum chemical studies can elucidate whether the mechanism is concerted or stepwise.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for studying organic reactions due to its favorable balance of accuracy and computational cost. unimib.itmdpi.com It is extensively used to investigate the electronic structure, reactivity, and mechanistic details of reactions involving pyrrole (B145914) derivatives. researchgate.netresearchgate.net
A primary application of DFT is the location and characterization of transition state (TS) structures, which represent the highest energy point along a reaction coordinate. sci-hub.se The geometric and energetic properties of the TS provide critical information about the reaction mechanism. For cycloaddition reactions, which are highly relevant for a molecule containing both a diene (within the pyrrole) and a dienophile (the alkyne), DFT calculations can determine the synchronicity of bond formation. mdpi.com An asynchronous transition state, where new chemical bonds are formed at different rates, is often indicative of a polar mechanism. unimib.itmdpi.com
Intrinsic Reaction Coordinate (IRC) calculations are subsequently performed to confirm that a located TS correctly connects the reactants and products, thereby elucidating the complete reaction coordinate. researchgate.net This analysis provides a theoretical "movie" of the reaction, showing the continuous transformation from reactants through the transition state to the final products.
Table 1: Representative Transition State Properties from DFT Calculations for a [3+2] Cycloaddition
| Property | Value | Description |
|---|---|---|
| Activation Energy (ΔG‡) | 10-20 kcal/mol | The free energy barrier of the reaction, determining its kinetic feasibility. |
| Forming Bond 1 (Å) | 2.13 Å | The distance between two atoms beginning to form a new bond in the TS. |
| Forming Bond 2 (Å) | 2.55 Å | A longer distance for the second forming bond indicates an asynchronous process. |
Note: Data is illustrative of typical values found in DFT studies of cycloaddition reactions involving pyrrole derivatives.
When reactions can yield multiple constitutional isomers (regioisomers) or stereoisomers, DFT calculations are invaluable for predicting and explaining the observed selectivity. unimib.it In the context of this compound participating in a [3+2] cycloaddition reaction, DFT can be used to calculate the activation energies for all possible regioisomeric and stereoisomeric pathways. researchgate.netresearchgate.net The pathway with the lowest activation barrier is predicted to be the major product, a principle that often aligns with experimental outcomes. researchgate.net
This predictive capability stems from analyzing the electronic and steric interactions within the transition states. For example, the analysis of local reactivity indices, such as Fukui functions or Parr functions derived from DFT, can identify the most nucleophilic and electrophilic sites on the reacting molecules, thereby rationalizing the observed regioselectivity in polar cycloadditions. researchgate.netresearchgate.net
Molecular Electron Density Theory (MEDT) is a modern framework for studying chemical reactivity, positing that changes in electron density, rather than molecular orbital interactions, are the primary drivers of chemical reactions. encyclopedia.pub MEDT studies, which rely on DFT calculations, have been successfully applied to understand the mechanisms of cycloaddition reactions involving pyrrole systems. researchgate.netmdpi.comrsc.orgresearchgate.net
Key analyses within MEDT include:
Conceptual DFT Reactivity Indices: The global electrophilicity (ω) and nucleophilicity (N) indices are calculated to classify reagents and predict the direction of electron flow. mdpi.commdpi.com A reaction is considered polar when the global electron density transfer (GEDT) at the transition state is significant. researchgate.net
Bonding Evolution Theory (BET): This analysis examines the topological changes of the electron localization function (ELF) along the reaction pathway. BET provides a detailed picture of bond formation and breaking, allowing for a precise characterization of the mechanism as, for example, a "one-step, two-stage" process where bond formation is highly asynchronous. mdpi.comrsc.org
Table 2: Conceptual DFT Reactivity Indices (Illustrative)
| Species | Electronic Chemical Potential (μ) (eV) | Chemical Hardness (η) (eV) | Global Electrophilicity (ω) (eV) | Global Nucleophilicity (N) (eV) | Classification |
|---|---|---|---|---|---|
| 1-Methylpyrrole (B46729) (analogue) | -2.70 | 5.80 | 0.63 | 3.45 | Strong Nucleophile |
Note: Values are representative for analogous compounds and are used to predict reactivity.
Conformational Analysis and Molecular Dynamics Simulations
For flexible molecules like this compound, understanding the accessible conformations is crucial, as the reactivity can be highly dependent on the spatial arrangement of the functional groups. Conformational analysis, typically performed using DFT or other quantum mechanical methods, identifies the low-energy structures (conformers) of the molecule. mdpi.com
Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time. nih.govresearchgate.net By simulating the motion of atoms, MD can explore the conformational landscape, revealing the relative populations of different conformers and the energy barriers for interconversion between them. nih.gov In the context of a potential intramolecular reaction, MD simulations can provide insights into the probability of the molecule adopting a reactive conformation where the alkyne chain is positioned correctly to interact with the pyrrole ring.
Spectroscopic and Diffraction-Based Characterization of Reaction Intermediates and Products
While computational studies provide a theoretical framework, experimental validation is essential. The structures of reaction products derived from this compound are unambiguously determined using a combination of spectroscopic and diffraction techniques.
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are the primary tools for determining the constitution and relative stereochemistry of organic molecules. nih.govacs.orgresearchgate.net Chemical shifts, coupling constants, and techniques like NOESY provide detailed information about the connectivity and spatial arrangement of atoms.
IR and UV-Vis Spectroscopy: Infrared (IR) spectroscopy is used to identify the functional groups present in the product, confirming the transformation of the starting materials (e.g., the disappearance of the alkyne C≡C stretch). mdpi.comresearchgate.net
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the product, confirming that the expected transformation has occurred.
X-ray Diffraction: For crystalline products, single-crystal X-ray diffraction provides the most definitive structural evidence. researchgate.net It yields a three-dimensional model of the molecule, confirming its absolute and relative stereochemistry and providing precise bond lengths and angles that can be compared with the values predicted by DFT calculations. acs.org
The combination of these advanced computational and experimental techniques provides a comprehensive understanding of the chemical behavior of this compound, from the flow of electrons in a transition state to the precise three-dimensional structure of the final product. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For this compound, ¹H and ¹³C NMR would provide critical information about its atomic framework.
In a hypothetical ¹H NMR spectrum, one would expect to see distinct signals corresponding to the protons on the pyrrole ring, the N-methyl group, the methylene (B1212753) group of the butynyl chain, and the terminal alkyne proton. The chemical shifts (δ) of the pyrrole protons would indicate the electronic environment of the ring, while their coupling patterns would reveal their relative positions. The N-methyl protons would likely appear as a singlet, and the methylene protons as a triplet, coupled to the terminal alkyne proton.
The ¹³C NMR spectrum would complement the proton data by showing signals for each unique carbon atom in the molecule. The chemical shifts of the pyrrole carbons, the N-methyl carbon, the methylene carbon, and the two sp-hybridized carbons of the alkyne would be diagnostic.
Without experimental data, a detailed analysis and data table for this compound cannot be constructed.
Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show a sharp absorption band for the terminal alkyne C-H stretch and another for the C≡C triple bond stretch. Additionally, characteristic bands for the C-H and C-N stretching and bending vibrations of the substituted pyrrole ring would be present.
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would likely exhibit absorption bands corresponding to the π-π* transitions of the pyrrole ring and the butynyl group. The position and intensity of these bands would be influenced by the conjugation between the pyrrole ring and the alkyne substituent.
Specific absorption maxima (λmax) and molar absorptivity values are not available in the absence of experimental data.
X-ray Crystallography for Structural Elucidation
As no crystallographic data for this compound has been reported, a detailed structural analysis, including a data table of crystallographic parameters, cannot be provided.
Mass Spectrometry (HR-MS)
High-Resolution Mass Spectrometry (HR-MS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound, HR-MS would be used to measure its exact mass, which could then be used to confirm its molecular formula (C₉H₁₁N). The fragmentation pattern observed in the mass spectrum would also offer valuable structural information, showing how the molecule breaks apart under ionization.
In the absence of experimental high-resolution mass spectrometry data, a table of observed and calculated masses cannot be generated.
V. Emerging Applications in Chemical Sciences
Catalysis and Organometallic Chemistry
The presence of both a nitrogen-containing heterocycle and a carbon-carbon triple bond in 3-But-3-ynyl-1-methylpyrrole makes it a candidate for applications in catalysis and organometallic chemistry. The pyrrole (B145914) nitrogen can coordinate to metal centers, while the alkyne can participate in a variety of catalytic transformations.
Design of Pyrrole-Based Ligands for Transition Metal Catalysis
The pyrrole nucleus is a common feature in the design of ligands for transition metal catalysts. The nitrogen atom can act as a binding site for a variety of metals, influencing the electronic properties and steric environment of the catalytic center. While the direct application of this compound as a ligand is not extensively documented, its structural elements are relevant to ligand design. The N-methyl group provides stability, and the butynyl substituent offers a handle for further functionalization or for creating multidentate ligands. The synthesis of new tridentate pyrrole-based ligands for transition metal complexes, such as those involving copper(II) and nickel(II), highlights the ongoing interest in this class of compounds for applications like water oxidation.
Research into Homogeneous and Heterogeneous Catalytic Systems
Pyrrole derivatives are integral to both homogeneous and heterogeneous catalysis. In homogeneous catalysis, pyrrole-based ligands can be tailored to control the selectivity and activity of metal catalysts in solution. For instance, ruthenium-catalyzed multicomponent reactions have been developed for the synthesis of various pyrrole derivatives.
In the realm of heterogeneous catalysis, pyrrole-containing materials, such as conjugated microporous polymers, have been employed as efficient and recyclable catalysts. These materials benefit from the high surface area and the presence of nitrogen active sites. The hydrogenation of pyrrole derivatives using heterogeneous catalysts has also been a subject of investigation.
Catalytic Organic Transformations Utilizing Pyrrole-Alkyne Substrates
The combination of a pyrrole and an alkyne within the same molecule opens up possibilities for intramolecular reactions and other catalytic transformations. Gold-catalyzed reactions involving pyrroles and alkynes have been shown to lead to dearomatization of the pyrrole ring. While specific studies on this compound are not prominent, the reactivity of the alkyne group is well-established. For example, new pyrrole derivatives have been synthesized through the reaction of activated alkynes with benzimidazolium ylides. Transition metal-catalyzed reactions are also a key method for synthesizing substituted pyrroles.
Advanced Materials Science Research
The electronic properties of the pyrrole ring make it a fundamental component in the development of organic electronic materials. The ability to form conjugated polymers and the potential for tuning electronic properties through substitution are key advantages.
Development of Conductive Polymers and Copolymers based on Pyrrole Derivatives
Polypyrrole is a well-known conductive polymer, and its derivatives are extensively studied to improve properties like processability and to introduce new functionalities. The N-methyl substituent in this compound is a common modification to enhance the solubility of the resulting polymers. Copolymers of pyrrole and its derivatives are also synthesized to achieve a wide range of material properties. For example, copolymers of sulfur with pyrrole compounds have been investigated as crosslinking agents in elastomer composites for high-performance tires. The alkyne group in this compound could potentially be used for post-polymerization modification or to create cross-linked polymer networks.
Investigation of Organic Semiconductors and Optoelectronic Materials
Pyrrole-containing materials are actively researched for their applications as organic semiconductors in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The electron-rich nature of the pyrrole ring makes these materials good hole conductors. Fusing pyrrole with other aromatic rings is a strategy to enhance stability and tune the bandgap of the resulting semiconductor.
Research into Pyrrole-Derived Sensor Technologies
The integration of pyrrole moieties with alkynyl linkers has been a fruitful strategy in the design of advanced sensor technologies. The alkyne group can serve as a rigid spacer or as a reactive site for attaching fluorophores or other signaling units. While specific studies on this compound are not available, research on analogous systems demonstrates the utility of this structural motif.
For instance, alkyne-based multilayered 3D polymers have shown promise as fluorescent probes for the detection of metal ions like chromium(VI). mdpi.com The rigid structure provided by the alkyne components can contribute to the formation of specific binding cavities, enhancing both the sensitivity and selectivity of the sensor. The pyrrole ring, with its tunable electronic properties, can be incorporated into such systems to modulate the photophysical response upon analyte binding. The inherent chirality that can be introduced in these multilayered structures can further enhance their detection capabilities. mdpi.com
Table 1: Examples of Alkynyl-Functionalized Molecules in Sensor Technology
| Compound Class | Analyte Detected | Principle of Detection |
|---|---|---|
| Alkyne-based multilayered 3D polymers | Chromium(VI) ions | Fluorescence quenching |
Synthetic Methodologies for Architecturally Complex Molecules
The development of efficient synthetic routes to highly substituted pyrroles is a significant area of research, as these compounds are key intermediates in the synthesis of natural products and pharmaceuticals. mdpi.comresearchgate.net The presence of an alkyne substituent, as in this compound, provides a versatile handle for constructing more complex molecular frameworks.
Various catalytic systems have been developed for the synthesis of substituted pyrroles from alkynes. For example, copper-assisted cycloisomerization of alkynyl imines provides an efficient route to various pyrrole derivatives. organic-chemistry.org Furthermore, ruthenium- and rhodium-catalyzed cycloisomerization of 3-alkynyl imine derivatives has been shown to produce a range of pyrrole-containing structures. nih.gov These methods highlight the importance of alkynes as precursors to the pyrrole core itself.
Once formed, the alkynyl group on the pyrrole ring can undergo a variety of subsequent transformations, including click chemistry, cross-coupling reactions, and cyclization reactions, thereby enabling the construction of intricate molecular architectures.
Intermediates and Building Blocks in Complex Organic Synthesis
Pyrrole derivatives are widely regarded as valuable building blocks in organic synthesis. mdpi.comresearchgate.net The functionalization of the pyrrole ring at various positions allows for the controlled assembly of larger, more complex molecules. An alkynyl substituent, particularly a terminal alkyne like that in the butynyl group, is especially useful in this regard.
Terminal alkynes can participate in a wide array of chemical reactions, making compounds like this compound potentially powerful intermediates. One-pot reactions involving the 1,3-dipolar cycloaddition of benzimidazolium N-ylides with activated alkynes have been used to create highly substituted pyrroles. mdpi.com This demonstrates how the alkyne functionality can be used to construct the pyrrole ring system with multiple points of diversity.
The versatility of the alkyne group allows it to be transformed into other functional groups or to be used in coupling reactions to append other molecular fragments. This makes alkynyl pyrroles, in principle, highly valuable synthons for the construction of complex natural products and novel pharmaceutical agents.
Table 2: Synthetic Reactions Involving Alkynyl Pyrrole Precursors
| Reaction Type | Reagents | Product Type |
|---|---|---|
| 1,3-Dipolar Cycloaddition | Benzimidazolium N-ylide, Activated Alkyne | Highly substituted pyrroles |
| Cu-assisted Cycloisomerization | Alkynyl imines, Cu(I) catalyst | Substituted pyrroles |
| Ru/Rh-catalyzed Cycloisomerization | 3-Alkynyl imines, Ru(0) or Rh(I) catalyst | Fused and non-fused pyrroles |
| Nucleophilic Cyclization | N-alkyne-substituted methyl 1H-pyrrole-2-carboxylates, Hydrazine (B178648) | Pyrrolopyrazinones |
Precursors for Supramolecular Assemblies and Frameworks
The rigid, linear geometry of the alkyne functional group makes it an excellent component for the construction of well-defined supramolecular assemblies and frameworks. While there is no specific literature on the use of this compound in this context, the structural features of this molecule suggest its potential utility.
The pyrrole ring can engage in hydrogen bonding and π-π stacking interactions, while the terminal alkyne can participate in the formation of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). The combination of these features in a single molecule allows for the design of complex, multidimensional structures with potential applications in gas storage, catalysis, and molecular recognition.
For example, the analysis of the crystal structure of some highly substituted pyrroles has revealed the formation of two-dimensional supramolecular layers through intermolecular hydrogen bonding. mdpi.com The incorporation of an alkyne functionality would provide an additional tool for directing the self-assembly of these molecules into more complex and potentially functional supramolecular architectures.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-But-3-ynyl-1-methylpyrrole, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Sonogashira coupling or alkyne functionalization of pyrrole derivatives. For example, analogs like 3-(1-Methoxypent-3-yn-1-yl)-1-methyl-1H-pyrrole were prepared using Pd-catalyzed cross-coupling under anhydrous conditions with yields of 35–58% . Key variables include solvent choice (e.g., chloroform vs. ethanol), temperature (room temp. vs. reflux), and catalyst loading. A comparative table of reaction conditions and yields is provided below:
| Reaction Type | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Pd-catalyzed coupling | Chloroform | Pd(PPh₃)₄ | 58 | |
| Alkyne alkylation | Ethanol/hexane | – | 42 |
Q. Which analytical techniques are critical for characterizing this compound and resolving structural ambiguities?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and Infrared (IR) spectroscopy are essential. For instance, ¹H NMR can distinguish substituent positions on the pyrrole ring (δ 5.71 ppm for pyrrolic protons in analogs) , while IR identifies functional groups (e.g., C≡C stretches at ~2100 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, as demonstrated for similar compounds with <5 ppm error .
Q. How can researchers optimize purification protocols for this compound?
- Methodological Answer : Recrystallization in ethanol/hexane mixtures (common for pyrrole derivatives) achieves >95% purity. For example, analogs like (1-(4-Aminophenyl)-1H-pyrrol-3-yl)(3,4,5-trimethoxyphenyl)methanone were purified via sequential solvent extraction and column chromatography (silica gel, hexane/ethyl acetate gradient) .
Advanced Research Questions
Q. What strategies address contradictory bioactivity data in tubulin polymerization inhibition studies involving pyrrole derivatives?
- Methodological Answer : Discrepancies may arise from substituent electronic effects or assay conditions. For example, methoxy groups enhance tubulin binding in analogs like (1-(3-Amino-4-methoxyphenyl)-1H-pyrrol-3-yl)(3,4,5-trimethoxyphenyl)methanone (IC₅₀ = 0.8 µM) . Validate results using orthogonal assays (e.g., microtubule destabilization via fluorescence microscopy) and computational docking to compare binding affinities.
Q. How does the electronic nature of the alkyne substituent impact the compound’s stability and reactivity?
- Methodological Answer : Electron-withdrawing groups (EWGs) on the alkyne (e.g., esters) increase electrophilicity, accelerating undesired side reactions. Stability studies under ambient conditions (25°C, 60% humidity) for analogs show <10% degradation over 72 hours when stored in inert atmospheres . Use DFT calculations to model charge distribution and predict reactivity hotspots.
Q. What are the challenges in establishing structure-activity relationships (SAR) for this compound derivatives in anticancer research?
- Methodological Answer : SAR complexity arises from non-linear substituent effects. For example, methyl groups at the pyrrole N-position enhance metabolic stability but reduce solubility. Systematic variation of substituents (e.g., alkyl vs. aryl alkynes) and pharmacokinetic profiling (e.g., LogP via HPLC) are critical. A dataset from tubulin inhibitors shows LogP values correlating with membrane permeability (R² = 0.89) .
Q. How can researchers resolve discrepancies in spectroscopic data across different studies?
- Methodological Answer : Cross-validate using multiple techniques. For instance, conflicting ¹H NMR shifts for pyrrole protons (δ 5.71 vs. 5.25 ppm) in analogs may arise from solvent polarity or concentration effects . Use deuterated solvents and internal standards (e.g., TMS) for consistency. Collaborative data-sharing platforms (e.g., PubChem) reduce variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
